molecular formula C23H48O2 B14502775 Tricosane-2,5-diol CAS No. 63125-81-5

Tricosane-2,5-diol

Cat. No.: B14502775
CAS No.: 63125-81-5
M. Wt: 356.6 g/mol
InChI Key: OFVHMOQWHMADEW-UHFFFAOYSA-N
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Description

Tricosane-2,5-diol is an organic compound with the molecular formula C23H48O2 It is a long-chain diol, meaning it contains two hydroxyl groups (-OH) attached to a 23-carbon alkane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Tricosane-2,5-diol can be synthesized through the hydroxylation of tricosane, a 23-carbon alkane. One common method involves the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction typically occurs in a solvent like tetrahydrofuran (THF) at room temperature. The hydroxylation process introduces hydroxyl groups at the 2nd and 5th positions of the tricosane chain, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar hydroxylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Tricosane-2,5-diol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as ketones or aldehydes.

    Reduction: The compound can be reduced to form tricosane by removing the hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed:

Scientific Research Applications

Tricosane-2,5-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of tricosane-2,5-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups enable the compound to participate in hydrogen bonding and other intermolecular interactions, affecting the structure and function of biological membranes. Additionally, its long alkane chain allows it to integrate into lipid bilayers, potentially influencing membrane fluidity and permeability .

Comparison with Similar Compounds

    Tricosane-1,23-diol: Another long-chain diol with hydroxyl groups at the terminal positions.

    Docosane-2,5-diol: A similar compound with a 22-carbon chain.

    Tetracosane-2,5-diol: A similar compound with a 24-carbon chain.

Uniqueness: Tricosane-2,5-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This positioning allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications .

Properties

CAS No.

63125-81-5

Molecular Formula

C23H48O2

Molecular Weight

356.6 g/mol

IUPAC Name

tricosane-2,5-diol

InChI

InChI=1S/C23H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)21-20-22(2)24/h22-25H,3-21H2,1-2H3

InChI Key

OFVHMOQWHMADEW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(CCC(C)O)O

Origin of Product

United States

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